molecular formula C14H28O2S B13786687 2-Mercaptoethyl laurate CAS No. 60642-66-2

2-Mercaptoethyl laurate

Cat. No.: B13786687
CAS No.: 60642-66-2
M. Wt: 260.44 g/mol
InChI Key: DRMQGFINKBLFMY-UHFFFAOYSA-N
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Description

2-Mercaptoethyl laurate is an organic compound with the molecular formula C14H28O2S. It is also known as dodecanoic acid 2-mercaptoethyl ester. This compound is characterized by the presence of a laurate (dodecanoate) group attached to a 2-mercaptoethyl group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoethyl laurate can be synthesized through the esterification of lauric acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The raw materials, lauric acid and 2-mercaptoethanol, are sourced in bulk, and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl laurate undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alcohols and thiols.

    Substitution: Thioethers and other substituted products.

Scientific Research Applications

2-Mercaptoethyl laurate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Research into drug delivery systems and pharmaceuticals often utilizes this compound.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-mercaptoethyl laurate exerts its effects is primarily through its thiol group. This group can form covalent bonds with various molecular targets, including proteins and enzymes. The interaction with these targets can alter their function and activity, leading to various biological effects. The pathways involved often include redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Ethyl laurate: Similar in structure but lacks the thiol group.

    Methyl laurate: Another ester of lauric acid but with a methyl group instead of a 2-mercaptoethyl group.

    2-Mercaptoethyl dodecanoate: Essentially the same compound with a different naming convention.

Uniqueness

2-Mercaptoethyl laurate is unique due to the presence of both a laurate group and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications. The thiol group, in particular, provides reactivity that is not present in similar compounds like ethyl laurate or methyl laurate.

Properties

IUPAC Name

2-sulfanylethyl dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17/h17H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQGFINKBLFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069415
Record name 2-Mercaptoethyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60642-66-2
Record name Dodecanoic acid, 2-mercaptoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60642-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 2-mercaptoethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 2-mercaptoethyl ester
Source EPA Chemicals under the TSCA
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Record name 2-Mercaptoethyl laurate
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Record name 2-mercaptoethyl laurate
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